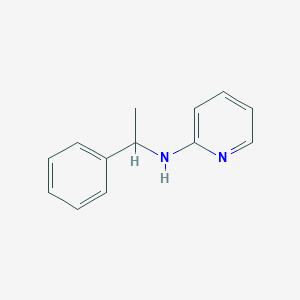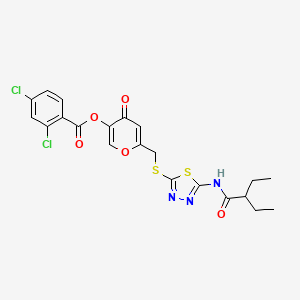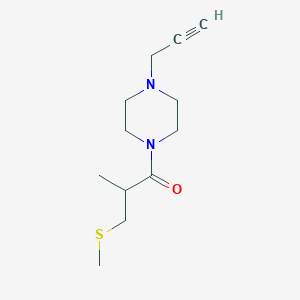
N-(1-phenylethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-phenylethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 81936-48-3 . It has a molecular weight of 198.27 and its IUPAC name is N-(1-phenylethyl)-2-pyridinamine . The physical form of this compound is oil .
Molecular Structure Analysis
The crystal structure analyses of a family of these compounds illustrate the delicate interplay between molecular conformation and intermolecular interactions in determining the packing arrangements .Chemical Reactions Analysis
The effects of a series of small structural changes to “this compound” on its solid state non-linear optical properties, including the phenomenon of rotating dielectric axes, have been investigated .Physical and Chemical Properties Analysis
“this compound” has a melting point of 91-92 degrees Celsius . It is stored at room temperature and its physical form is oil .Wissenschaftliche Forschungsanwendungen
Non-linear Optical Material Properties
A study by Langley et al. (2001) explored the non-linear optical properties of derivatives of N-(1-phenylethyl)pyridin-2-amine. They investigated the effects of small structural changes on these properties, revealing the importance of molecular conformation and intermolecular interactions in determining the packing arrangements of these compounds (Langley et al., 2001).
Synthesis of Key Intermediates
Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic. The process involved an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).
Crystal Structure in Zinc Complexes
Nguyen and Jeong (2010) studied the crystal structure of a complex formed by the reaction of N-[(S)-1-phenylethyl]-N-[1-(2-pyridinyl)methyl]amine with Zn(ClO4)2. This study revealed that the zinc metal is ligated by two ligands in a distorted tetrahedral fashion, providing insights into the coordination chemistry of such complexes (Nguyen & Jeong, 2010).
Formation of Heterocyclic Aromatic Amines
Zöchling and Murkovic (2002) identified phenylacetaldehyde and 2-phenylethylamine as key intermediates in the formation of PhIP, a heterocyclic aromatic amine found in cooked food. This research contributes to understanding the mechanisms of formation of mutagens in food (Zöchling & Murkovic, 2002).
General Synthesis of 2-Aminopyridines
Londregan et al. (2010) presented a general and facile one-pot amination procedure for synthesizing 2-aminopyridines, highlighting the versatility of this method in producing a variety of amines and heterocyclic-N-oxides (Londregan et al., 2010).
Nickel Compounds with Aminoalkyl Substituents
Groux and Zargarian (2003) investigated indenyl ligands bearing different aminoalkyl substituents to prepare nickel complexes. Their findings provided insights into the dynamic processes involving reversible coordination of pendant amine moieties to the nickel center (Groux & Zargarian, 2003).
Copper(I) Complexes with Novel Bidentate Iminopyridine Ligands
Dehghanpour et al. (2007) synthesized new ligands and their corresponding copper(I) complexes, contributing to our understanding of coordination chemistry and redox behavior in such systems (Dehghanpour et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-11H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMMJPDCLGWNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2659623.png)

![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)


![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2659632.png)
![Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2659633.png)






